

# 2-(3-Aminophenyl)ethanol physical and chemical properties

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)ethanol

Cat. No.: B112724

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## An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

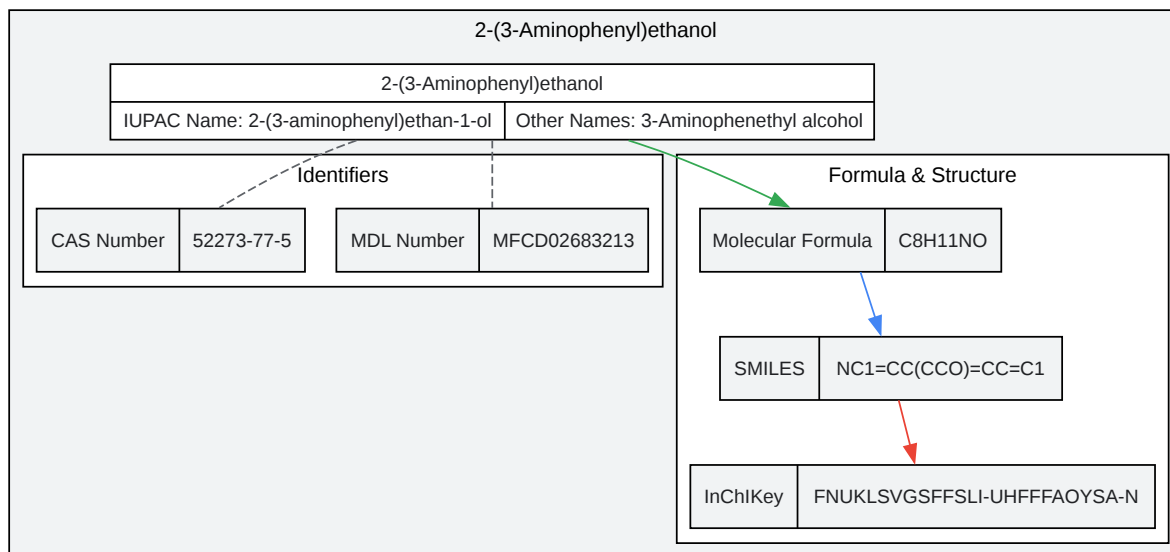
This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(3-Aminophenyl)ethanol**. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

## Compound Identification and Core Properties

**2-(3-Aminophenyl)ethanol**, also known as 3-aminophenethyl alcohol, is an organic compound featuring both an amino group and a hydroxyl group attached to a benzene ring via an ethyl linker. Its unique structure makes it a valuable intermediate in organic synthesis.

## Key Identifiers

A logical overview of the compound's primary identifiers and structural information is presented below.



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Caption: Core Identifiers and Structural Information for **2-(3-Aminophenyl)ethanol**.

## Physical and Chemical Properties

The quantitative physical and chemical properties of **2-(3-Aminophenyl)ethanol** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C8H11NO	[1][2]
Molecular Weight	137.18 g/mol	[1]
Appearance	Dark Brown to Black Solid	[3]
Melting Point	51-53 °C	[1]
Boiling Point	293 °C	[3]
Density	1.124 g/cm <sup>3</sup>	[1]
Flash Point	131 °C	[3]
pKa (Predicted)	14.91 ± 0.10	[3]
Refractive Index	1.597	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

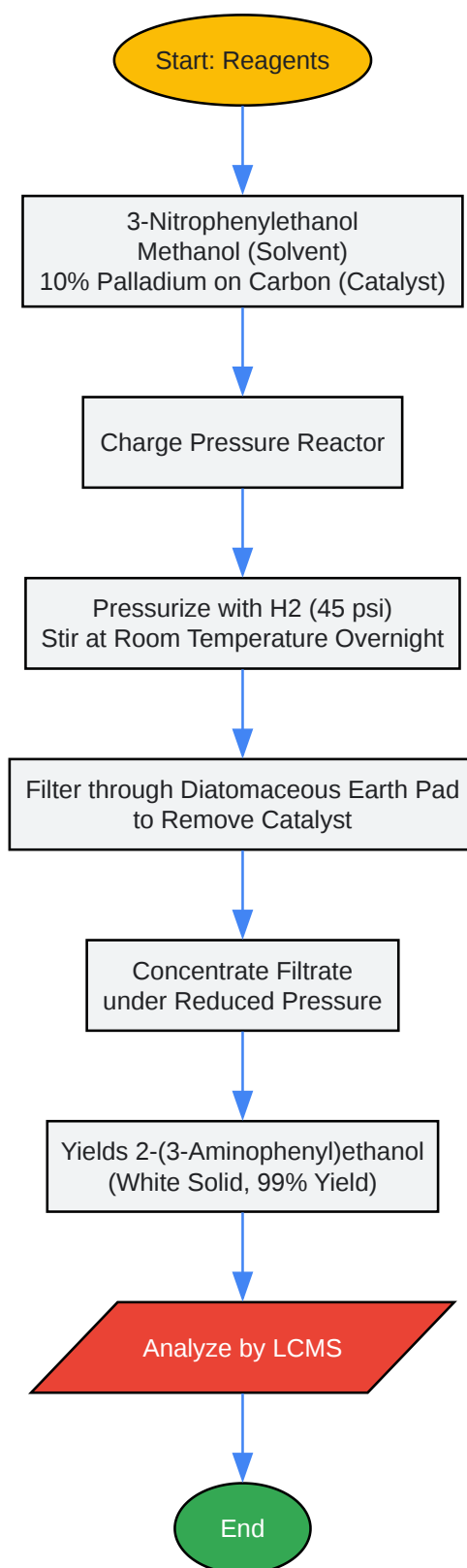
## Experimental Protocols

This section details the methodologies for the synthesis and analysis of **2-(3-Aminophenyl)ethanol**.

### Synthesis via Catalytic Hydrogenation

A common and high-yield method for synthesizing **2-(3-Aminophenyl)ethanol** is through the catalytic reduction of 3-nitrophenylethanol.

Experimental Workflow:



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Caption: Workflow for the Synthesis of **2-(3-Aminophenyl)ethanol**.

#### Detailed Protocol:

- **Reactor Charging:** To a pressure reactor, add 3-nitrophenylethanol (3.0 g, 18 mmol), methanol (100 mL), and a 10% palladium on carbon catalyst (0.1 g, 0.08 mmol).[3]
- **Hydrogenation:** Subject the reaction system to 45 psi of hydrogen pressure.[3]
- **Reaction:** Stir the reaction mixture at room temperature overnight.[3]
- **Catalyst Removal:** Upon completion of the reaction, remove the palladium catalyst by filtering the mixture through a diatomaceous earth pad.[3]
- **Purification:** Concentrate the resulting filtrate under reduced pressure to afford the target product, **2-(3-aminophenyl)ethanol**. This process typically yields a white solid.[3]
- **Analysis:** The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm its identity. The expected molecular ion peak  $[M+H]^+$  is  $m/z = 138.1$ , which corresponds to the theoretical value for  $C_8H_{11}NO$ . [3]

## Purification and Analysis

- **Purification:** The primary purification method described in the synthesis protocol is filtration followed by concentration under reduced pressure.[3] For higher purity, standard techniques such as recrystallization from an appropriate solvent system or silica gel column chromatography could be employed.
- **Analysis:** While LCMS is used for confirmation, full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although specific spectral data for the 3-amino isomer is not detailed in the provided search results, data for the isomeric 2-(4-aminophenyl)ethanol shows characteristic peaks for the amino, hydroxyl, and aromatic groups which would be expected to be similar.[4][5]

## Chemical Reactivity and Stability

### Reactivity

The chemical reactivity of **2-(3-Aminophenyl)ethanol** is dictated by its three primary functional components: the aromatic ring, the primary amine, and the primary alcohol.

- **Amino Group:** The nucleophilic primary amine can undergo reactions such as acylation, alkylation, and diazotization.
- **Hydroxyl Group:** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.<sup>[6]</sup> The hydroxyl group's poor leaving nature means it typically requires activation (e.g., protonation in acidic conditions) to participate in substitution reactions.<sup>[7]</sup>
- **Aromatic Ring:** The benzene ring is activated towards electrophilic substitution, with the directing effects influenced by both the amino and hydroxyethyl substituents.

This compound serves as a useful precursor for synthesizing indolines and dihydrobenzofurans through iron and copper-catalyzed iodination and cyclization reactions.<sup>[3]</sup>

## Stability and Storage

- **Stability:** Aminophenol compounds can deteriorate when exposed to air and light, often undergoing auto-oxidation which can be accelerated at higher pH and temperatures.<sup>[8]</sup><sup>[9]</sup>
- **Storage:** It is recommended to store **2-(3-Aminophenyl)ethanol** in a dark place, sealed in a dry, inert atmosphere at room temperature.<sup>[3]</sup>

## Biological Activity and Applications in Drug Development

While **2-(3-Aminophenyl)ethanol** itself is primarily used as a chemical intermediate, its structural motifs are relevant in medicinal chemistry. The aminophenol scaffold is present in various bioactive molecules. For instance, the isomeric 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol.<sup>[10]</sup>

Derivatives of similar structures, such as (3-aminophenyl)methanol, are used as key reagents in synthesizing inhibitors of cellular signaling pathways, including dynamin GTPase and hedgehog signaling, which are important targets in oncology research.<sup>[11]</sup> The functional groups on **2-(3-Aminophenyl)ethanol** offer versatile points for derivatization to create libraries of novel compounds for screening against various biological targets, such as anticancer and antibacterial agents.<sup>[12]</sup>

Currently, there is no direct evidence from the provided search results linking **2-(3-Aminophenyl)ethanol** to a specific signaling pathway. Its primary role in the cited literature is that of a versatile building block for more complex molecules.[3]

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